molecular formula C19H23ClFN3O4 B1139348 Gatifloxacin hydrochloride CAS No. 121577-32-0

Gatifloxacin hydrochloride

Cat. No. B1139348
M. Wt: 411.86
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Gatifloxacin is synthesized through a multi-step process starting from 3-methoxy-2,4,5-trifluorobenzoic acid. The synthesis involves acylchlorination, condensation with diethyl malonate, partial hydrolysis and decarboxylation, further condensation with triethylorthoformate, cyclopropylamine displacement, and cyclization. The final steps include reaction with triacyloxyborate and condensation with 2-methylpiperazine followed by hydrolysis. The reported total yield of gatifloxacin through this process is around 43.2%, indicating a method that is both efficient and suitable for mass production (Li, 2010).

Molecular Structure Analysis

The molecular structure of gatifloxacin hydrochloride features a quinolone core with a cyclopropyl group and a fluorine atom at the 6-position. Its 8-position is modified with a methoxy group, which is characteristic of the 8-methoxy fluoroquinolones. This modification is crucial for its antibacterial activity, as it influences the drug's ability to interact with bacterial DNA gyrase and topoisomerase IV, the enzymes responsible for supercoiling and uncoiling of DNA, which is essential for bacterial replication and transcription.

Chemical Reactions and Properties

Gatifloxacin participates in a range of chemical reactions, including its degradation under specific conditions. For instance, its degradation by hydroxyl radicals generated by the UV254 nm/H2O2 process has been observed, demonstrating its vulnerability to oxidative stress. Such reactions not only highlight the chemical stability of gatifloxacin under various environmental conditions but also its potential impact on the environment due to the degradation products formed (Caianelo et al., 2017).

Physical Properties Analysis

Gatifloxacin hydrochloride's physical properties, such as its high oral bioavailability (approximately 96%) and its large volume of distribution (approximately 1.8 L/kg), are noteworthy. These properties facilitate its broad tissue distribution, making it an effective antibacterial agent against a wide range of pathogens. The drug's low protein binding (approximately 20%) further contributes to its efficacy as it ensures more free drug is available for antimicrobial action (Grasela, 2000).

Chemical Properties Analysis

The chemical properties of gatifloxacin hydrochloride, such as its reactivity with various agents and stability under different conditions, are crucial for its application in drug development and environmental impact assessment. Studies have shown its interaction with reduced graphene oxide-copper sulfide composites, highlighting the potential for developing sensitive analytical methods for its detection in biological matrices. This interaction is significant for enhancing the sensitivity of assays designed to monitor the drug's concentration in plasma and other samples, underscoring the importance of understanding its chemical behavior in various contexts (Jiang et al., 2019).

Scientific Research Applications

1. Simultaneous Determination of Gatifloxacin and Prednisolone

  • Methods of Application: The separation was achieved using a C18 column, micellar mobile phase consisted of 0.2 M sodium dodecyl sulfate, 12.5% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid at pH 7.0 at a flow rate of 1 ml/min with UV detection at 270 nm .
  • Results: The proposed method was found to be rectilinear over the concentration ranges of 5.0−45 μg ml −1 and 10–50 μg ml −1 with recovery percentage of 99.95 ± 0.82 and 100.07 ± 0.84 for GTF and PRED, respectively .

2. Treatment of Respiratory Tract Infections

  • Summary of Application: Gatifloxacin is one of the newest fluoroquinolones and shows excellent in vitro activity against a wide variety of respiratory tract pathogens, many gram-negative aerobic organisms, and Bacteroides fragilis .
  • Methods of Application: These agents may be administered as oral and/or intravenous formulations with excellent bioavailability .
  • Results: These agents are approved for the treatment of acute exacerbation of chronic bronchitis and community-acquired pneumonia. In addition, gatifloxacin is approved for the treatment of sinusitis .

3. Hydrotropic Solubilization

  • Summary of Application: This research focused on the application of hydrotropic solubilization to enhance the aqueous solubility of gatifloxacin .
  • Methods of Application: The study used 1.5 M metformin hydrochloride (MH) and 2.0 M sodium benzoate (SB) to enhance the solubility .
  • Results: There was more than 18-fold enhancement in aqueous solubility of gatifloxacin in 1.5 M metformin hydrochloride (MH) and more than 230 times enhancement in 2.0 M sodium benzoate (SB) as compared to aqueous solubility .

4. Simultaneous Estimation of Gatifloxacin and Ambroxol Hydrochloride

  • Summary of Application: This research focused on the simultaneous estimation of Gatifloxacin and Ambroxol hydrochloride in tablet dosage form using UV-spectrophotometry .
  • Methods of Application: The developed UV spectroscopic method was used for the determination .
  • Results: The method was found suitable for determination of GFC and AMB as bulk drug and in marketed solid dosage formulation without any interference from the excipients .

5. Treatment of Uncomplicated Gonorrhea

  • Methods of Application: The study showed that single-dose treatment with gatifloxacin (400 or 600mg) was as effective as a single 400mg dose of ofloxacin .
  • Results: The results indicated that gatifloxacin could be an effective treatment for uncomplicated gonorrhea .

6. Treatment of Various Infections

  • Summary of Application: Gatifloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria. It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria .
  • Methods of Application: Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops .
  • Results: Gatifloxacin has shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis .

7. Treatment of Complicated Urinary Tract Infections

  • Methods of Application: The study showed that gatifloxacin produced clinical and bacteriological response rates that were similar to those achieved with ciprofloxacin .
  • Results: The results indicated that gatifloxacin could be an effective treatment for complicated UTIs .

8. Treatment of Ocular Infections

  • Summary of Application: Gatifloxacin is used in combination with other drugs like Prednisolone acetate and Dexamethasone to treat ocular infections, irritations, and inflammations .
  • Methods of Application: Gatifloxacin is available as eye drops under the brand name Zymar® marketed by Allergan .
  • Results: The results indicated that gatifloxacin could be an effective treatment for ocular infections, irritations, and inflammations .

Safety And Hazards

Gatifloxacin hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is generally well tolerated, with the most common adverse events being gastrointestinal symptoms and injection site reactions .

Future Directions

Gatifloxacin has an extended spectrum of antibacterial activity and provides better coverage of Gram-positive organisms (e.g., S. pneumoniae) than some older fluoroquinolones . It has been shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis . Future research may focus on further optimizing its safety and pharmacokinetic profiles .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBNVXJQVIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gatifloxacin hydrochloride

CAS RN

121577-32-0
Record name Gatifloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GATIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
70
Citations
N Sharma, A Samal, R Sharma, R Tandon… - Eye & Contact …, 2012 - journals.lww.com
… Gatifloxacin hydrochloride in addition to amikacin sulphate is beneficial for donor eye … However, in our study, gatifloxacin hydrochloride in addition to amikacin sulphate was …
Number of citations: 3 journals.lww.com
DS Zhang, W Liu, YP Li, CQ Hu - JPC-Journal of Planar …, 2013 - akjournals.com
… at low levels, were detected from gatifloxacin hydrochloride sesquihydrate (5*). Impurities #… -GTFX) could be detected from gatifloxacin hydrochloride provided by other 6 manufacturers, …
Number of citations: 9 akjournals.com
S Arthanari, G Mani, JH Jang, JO Choi… - Artificial cells …, 2016 - Taylor & Francis
… The optimum ratio (3/7) was used to load gatifloxacin hydrochloride (GH) (1wt %), found to form smooth fibers with uniform structures. The drug entrapment in the composite nanofibers …
Number of citations: 63 www.tandfonline.com
L Jiang, G Mo, C Yu, D Ya, X He, W Mo… - Colloids and Surfaces B …, 2019 - Elsevier
… A new method for determination of gatifloxacin hydrochloride (GAT) by reduced graphene oxide-copper sulfide (rGO-CuS) composite coupled with graphite-like carbon nitride …
Number of citations: 25 www.sciencedirect.com
Z Dousheng, C Yan, L Yaping… - Die Pharmazie-An …, 2012 - ingentaconnect.com
… Gatifloxacin hydrochloride samples from five different manufacturers contained a heterogeneous group of impurities at different concentrations, which mainly consisted of F-GTFX, HD-…
Number of citations: 6 www.ingentaconnect.com
SA Abdel-Gawad, MA Alamri - Tropical Journal of Pharmaceutical Research, 2023 - ajol.info
… Purpose: To determine gatifloxacin hydrochloride (GTF) levels … cum sensitive determination of gatifloxacin hydrochloride (GTF) … for sensitive determination of gatifloxacin hydrochloride. …
Number of citations: 4 www.ajol.info
SH Lee, J Teo, D Heng, WK Ng, HK Chan… - European journal of …, 2013 - Elsevier
… Ciprofloxacin hydrochloride, gatifloxacin hydrochloride, and lysozyme are currently administered either intravenously or orally and have all yet to be developed and tested for the …
Number of citations: 47 www.sciencedirect.com
D Heng, SH Lee, J Teo, WK Ng, HK Chan… - AIP Conference …, 2013 - pubs.aip.org
… All bacteria species and strains used in the studies were susceptible to ciprofloxacin hydrochloride and gatifloxacin hydrochloride, showing MICs of either 0.25 μg/mL or 0.5 μg/mL. …
Number of citations: 5 pubs.aip.org
SH Lee, J Teo, D Heng, Y Zhao, WK Ng… - European Journal of …, 2015 - Elsevier
… In this work, ciprofloxacin hydrochloride (CIP) and gatifloxacin hydrochloride (GAT) were selected as the synergistic antibiotic pair (Lee et al., 2013), while ambroxol hydrochloride (AMB…
Number of citations: 21 www.sciencedirect.com
MD Pawar, GVN Rathna, S Agrawal… - Materials Science and …, 2015 - Elsevier
… polymer compositions of thermoresponsive, poly(N-isopropylacrylamide), egg albumen and poly(ε-caprolactone) blend solutions with and without a drug [gatifloxacin hydrochloride, Gati…
Number of citations: 49 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.